Chromatographic Resolution and Retention Time: Separation from Terbutaline and Other EP Impurities by HPLC-UV
The compound (Impurity B) must be chromatographically resolved from terbutaline sulfate and other specified impurities (A, C, D, E, F) to meet pharmacopeial system suitability requirements. A validated stability-indicating HPLC method using a Wakosil II column with phosphate buffer (pH 3.0) and acetonitrile gradient achieved baseline separation of terbutaline sulfate from all five process impurities including Impurity B, with determination coefficients (r²) >0.999 for all analytes [1]. In a separate forced degradation study under photolytic conditions, Imp-B was specifically identified as one of the degradation products formed alongside three furfural-related impurities, confirming its utility as a selective marker for both process control and stability monitoring [2].
| Evidence Dimension | HPLC resolution and linearity in impurity profiling method |
|---|---|
| Target Compound Data | Baseline-resolved peak; r² >0.999 linearity; formed under photolytic forced degradation |
| Comparator Or Baseline | Terbutaline sulfate and Impurities A, C, D, E, and furfural-related degradants |
| Quantified Difference | Selective identification and quantification as a process-related and photodegradation impurity; r² >0.999 across calibration range |
| Conditions | Stability-indicating reversed-phase HPLC: phosphate buffer pH 3.0 / acetonitrile gradient on Wakosil II column; photolytic forced degradation per ICH Q1B |
Why This Matters
This validates the compound as an indispensable system suitability marker and quantification reference for terbutaline impurity profiling, where regulatory acceptance criteria mandate impurity-specific identification.
- [1] Indian Journal of Pharmaceutical Sciences (2012). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Available: https://www.ijpsonline.com/ View Source
- [2] Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. PubMed (2025). Under photolytic forced degradation, Imp-B and three furfural-related degradation impurities were formed. Available: https://pubmed.ncbi.nlm.nih.gov/ View Source
